2,3-dihydro-1H-inden-5-ylmethanesulfonamide
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H2,11,12,13) |
InChI Key |
UFSWTGODQZCVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-inden-5-ylmethanesulfonamide typically involves the reaction of 5-aminoindan with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Automated Control Systems: Maintain optimal reaction conditions and monitor the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-5-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2,3-Dihydro-1H-inden-5-ylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-5-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)
- Structure : Incorporates a urea linker (-NH-C(O)-NH-) and a 4-chlorophenyl group.
- Pharmacology : Demonstrated preclinical antitumor activity but caused dose-limiting methemoglobinemia in phase I trials. Methemoglobin levels peaked at 24 hours post-administration.
- Toxicity : Significant methemoglobinemia (>20%) led to patient withdrawal in clinical studies.
Glidazamide (1-(Hexahydro-1H-azepin-1-yl)-3-(5-indansulfonyl)urea)
Table 1: Key Sulfonamide Analogs
Amine Derivatives
5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI)
- Structure : Features a propylamine chain at the 5-position.
- Activity: A cathinone-derived psychoactive substance with stimulant effects, highlighting how amine substituents confer CNS activity.
- Safety : Requires precautions for inhalation toxicity; first-aid measures include oxygen therapy.
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine
- Structure : Contains a gem-dimethyl group on the dihydroindene ring.
Table 2: Amine-Based Analogs
Methanamine Derivatives
2,3-Dihydro-1H-inden-5-yl(3,5-dimethoxyphenyl)methanamine
- Structure : Methanamine linked to a 3,5-dimethoxyphenyl group.
- Properties: The dimethoxy groups may enhance serotonin receptor affinity, common in hallucinogens.
2,3-Dihydro-1H-inden-5-yl(2,3,5,6-tetrachlorophenyl)methanamine
Key Findings and Implications
- Structural-Activity Relationships: Sulfonamide vs. Substituent Effects: Urea linkages (Glidazamide) or halogenation (tetrachlorophenyl analog) modulate bioavailability and target selectivity.
- Toxicity Profiles : Sulfonamide derivatives require monitoring for hematologic toxicity, whereas amine analogs necessitate precautions for CNS effects.
Biological Activity
2,3-Dihydro-1H-inden-5-ylmethanesulfonamide is an organic compound characterized by its unique bicyclic structure and a methanesulfonamide functional group. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and organic synthesis, due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C11H13NO2S
- Molecular Weight : 213.29 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a dihydroindene framework that can interact with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The sulfonamide group may play a crucial role in these interactions, potentially acting as an enzyme inhibitor or modulator. This interaction could influence various biochemical pathways, particularly those involved in inflammatory responses and cellular signaling.
Anticancer Activity
Recent studies have explored the anticancer potential of structurally similar compounds to this compound. For instance, a study on related sulfonamides demonstrated significant cytotoxicity against cancer cell lines such as HeLa and HCT-116. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 20 μM for various analogs .
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential enzyme inhibition capabilities. Similar compounds have shown effectiveness in inhibiting enzymes involved in metabolic pathways, such as carbonic anhydrase and various proteases. These interactions could provide insights into the design of new therapeutic agents targeting specific diseases .
Study 1: Cell Viability Assays
In a recent cell viability assay involving human HCT116 cells, increasing concentrations of this compound were tested over a 72-hour period. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound possesses significant anticancer properties .
Study 2: Structural Analog Research
Research on structurally related compounds has highlighted their ability to modulate biological pathways effectively. For instance, derivatives of sulfonamides were shown to exhibit promising activity against bacterial infections and inflammation. This suggests that this compound may also share similar therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | C11H13N3O4S | 10.46 | Anticancer |
| Compound B | C12H15N3O4S | 15.20 | Enzyme Inhibitor |
| This compound | C11H13NO2S | Varies | Potentially Anticancer & Enzyme Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
